![molecular formula C13H16FN3O3 B4672154 N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4672154.png)
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide
描述
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide, also known as DFMO, is a chemical compound that has been extensively studied for its potential as an anticancer agent. DFMO is a hydrazine derivative that inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. DFMO has been shown to inhibit tumor growth in preclinical models and is currently being evaluated in clinical trials for various types of cancer.
作用机制
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide inhibits the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. By inhibiting ODC, N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide reduces the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has been shown to reduce the levels of polyamines in cancer cells, leading to decreased cell growth and proliferation. N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has been shown to modulate the immune system by increasing the activity of natural killer (NK) cells and reducing the levels of immunosuppressive cells.
实验室实验的优点和局限性
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has several advantages for use in lab experiments. It is a well-characterized compound that is commercially available and relatively easy to synthesize. N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has also been extensively studied in preclinical models, making it a useful tool for investigating the role of polyamines in cancer and other diseases.
One limitation of N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide is its specificity for ODC. While ODC is a key enzyme in the biosynthesis of polyamines, there are other enzymes involved in this pathway that may also be important for cancer cell growth and proliferation. In addition, N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide. One area of interest is the development of combination therapies that include N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide and other drugs that target the polyamine pathway or other cancer-related pathways. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide treatment.
In addition, there is ongoing research on the mechanisms of action of N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide and the polyamine pathway in cancer cells. This research may lead to the identification of new targets for cancer therapy and the development of more effective treatments for cancer and other diseases.
Conclusion:
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide is a well-studied compound that has shown promise as an anticancer agent. Its ability to inhibit the biosynthesis of polyamines, which are essential for cell growth and proliferation, makes it a promising tool for investigating the role of polyamines in cancer and other diseases. While there are limitations to its use in lab experiments, N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide is a valuable tool for investigating the mechanisms of cancer and developing new therapies for this devastating disease.
科学研究应用
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide can inhibit tumor growth in various types of cancer, including neuroblastoma, colon cancer, and prostate cancer. N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Clinical trials have been conducted to evaluate the safety and efficacy of N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide in various types of cancer, including neuroblastoma, colorectal cancer, and prostate cancer. Early-phase clinical trials have shown promising results, with some patients exhibiting partial or complete responses to N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide treatment.
属性
IUPAC Name |
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3/c1-3-17(4-2)13(20)12(19)16-15-11(18)9-6-5-7-10(14)8-9/h5-8H,3-4H2,1-2H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWJBGXSADYKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NNC(=O)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-(3-fluorobenzoyl)hydrazinyl]-2-oxoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。